molecular formula C20H16ClN3O5S B3967111 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide

4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide

Cat. No. B3967111
M. Wt: 445.9 g/mol
InChI Key: HNCULKOXWWPFSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide, also known as MNK1-IN-1, is a small molecule inhibitor that targets the MNK1/2 signaling pathway. This pathway is involved in the regulation of protein synthesis and has been implicated in a variety of diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide inhibits the MNK1/2 signaling pathway by targeting the kinase activity of these enzymes. The MNK1/2 pathway is involved in the regulation of protein synthesis, which is important for cell growth and survival. By inhibiting this pathway, this compound can block the growth and survival of cancer cells and reduce inflammation in animal models of disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical research. In cancer research, this compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit the growth of tumors in animal models. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, this compound has been shown to improve synaptic plasticity and cognitive function in animal models.

Advantages and Limitations for Lab Experiments

4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for the MNK1/2 pathway. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide. One direction is to explore its potential as a therapeutic agent for cancer, inflammation, and neurological disorders in clinical trials. Another direction is to investigate its mechanism of action in more detail, including its effects on downstream signaling pathways. Additionally, this compound could be used as a tool compound to study the role of the MNK1/2 pathway in disease pathogenesis. Finally, the synthesis of this compound could be optimized to improve its solubility and reduce its potential toxicity.

Scientific Research Applications

4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been extensively studied in preclinical research as a potential therapeutic agent for cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and pancreatic cancer cells. In inflammation research, this compound has been shown to reduce inflammation in animal models of arthritis and colitis. In neurological disorder research, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O5S/c1-13-6-2-3-7-16(13)23-30(28,29)19-12-14(10-11-15(19)21)20(25)22-17-8-4-5-9-18(17)24(26)27/h2-12,23H,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCULKOXWWPFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.